5-Vinyluracil
CAS No.: 37107-81-6
VCID: VC0015639
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol
* For research use only. Not for human or veterinary use.
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Description | 5-Vinyluracil is a pyrimidine analog that has been investigated for various biochemical and medicinal applications. It functions as a thymine analogue , meaning it is structurally similar to thymine, a nucleobase found in DNA. 5-Vinyluracil has a molecular weight of 138.12 and the molecular formula . Notably, 5-vinyluracil can be incorporated into nucleic acids . Research has explored its use in creating bacteriophages with modified DNA . In one study, infecting Escherichia coli with phage T3 in a medium containing 5-vinyluracil resulted in the replacement of 32% of the normal DNA thymine residues with 5-vinyluracil residues . It has also been studied as a potential inhibitor of dihydropyrimidine dehydrogenase (DPD) , an enzyme that catabolizes 5-fluorouracil, and has been designed as a prodrug for combination therapy with capecitabine . Additionally, 5-vinyluracil can be prepared from 5-(1-hydroxyethyl)uracil . A related compound is 5-vinyl-uridine (5-VU), a nucleoside derivative, which has applications in RNA research . 5-VU can replace 5-Bromo-uridine or 5-Ethynyl-uridine to measure de novo RNA synthesis in proliferating cells . It incorporates into nascent RNA and can be detected via Alkene-Tetrazine Ligation . |
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CAS No. | 37107-81-6 |
Product Name | 5-Vinyluracil |
Molecular Formula | C6H6N2O2 |
Molecular Weight | 138.12 g/mol |
IUPAC Name | 5-ethenyl-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10) |
Standard InChIKey | ZRYZBEQILKESAW-UHFFFAOYSA-N |
SMILES | C=CC1=CNC(=O)NC1=O |
Canonical SMILES | C=CC1=CNC(=O)NC1=O |
Synonyms | 5-Ethenyl-2,4(1H,3H)-pyrimidinedione; NSC 208961; |
PubChem Compound | 99305 |
Last Modified | Sep 16 2023 |
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